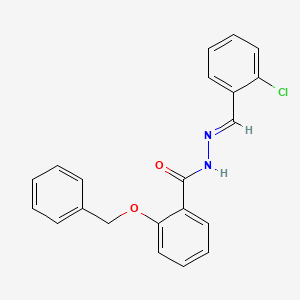![molecular formula C19H24N2O2S B5506255 4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related morpholine derivatives often involves complex reactions, including the reaction of 4-(2-chloroethyl)morpholine hydrochloride with other compounds to produce various morpholine derivatives with potential biological activities. For instance, Singh et al. (2000) describe the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) through reactions involving morpholine hydrochloride and ArTe− or Te2−, generated in situ under an N2 atmosphere (Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including those similar to the target compound, has been characterized using various techniques such as single-crystal X-ray diffraction. Wu et al. (2008) discuss the structure of a compound synthesized from 4-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol and morpholine, highlighting the morpholine ring's chair conformation (Wu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to various biological and chemical transformations. For example, the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone by pyrimido[5,4-g]pteridine 5-oxide shows how morpholine derivatives can undergo photochemical dehydrogenation and ring cleavage under specific conditions (Maki et al., 1988).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on compounds similar to the target compound provide insights into their physical characteristics and how they influence their utility and behavior in different environments.
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including their reactivity, stability, and interactions with other molecules, are significant for their application in chemical synthesis and potential pharmaceutical uses. The study by Dede et al. (2018) on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using spectroscopy and DFT/HSEH1PBE method provides valuable information on the chemical behavior and properties of morpholine derivatives (Dede et al., 2018).
科学的研究の応用
Heterocyclic Chemistry and Drug Synthesis
Research in heterocyclic chemistry has explored compounds with morpholine groups for their potential pharmacological applications. For instance, compounds incorporating a morpholine moiety have been synthesized for various uses, including as molluscicidal agents and in the preparation of heterocyclic enaminonitriles. These compounds exhibit a range of activities, from potential drug delivery systems to serving as intermediates in organic synthesis. The structural versatility of morpholine derivatives makes them suitable for creating a variety of biologically active compounds, indicating their broad applicability in drug development and synthesis of pharmacologically relevant molecules (Duan et al., 2014), (Yamagata et al., 1993).
Organic Chemistry and Catalysis
In the realm of organic chemistry, morpholine derivatives have been explored for their roles in catalysis and synthesis. Studies have demonstrated the utility of these compounds in facilitating various chemical reactions, contributing to the synthesis of complex molecules. The functionalization of morpholine and its derivatives has been pivotal in developing novel catalytic methods and synthetic strategies, highlighting their significance in advancing organic synthesis methodologies (Pandey et al., 2012).
Material Science and Corrosion Inhibition
Morpholine derivatives have found applications in material science, particularly in corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion, showcasing their potential in industrial applications where corrosion resistance is crucial. The research indicates that morpholine-based inhibitors can provide significant protection for metals, contributing to the longevity and durability of materials in corrosive environments (Yadav & Kumar, 2014).
Safety and Hazards
As with any chemical compound, handling “4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine” would require appropriate safety precautions. It’s important to use personal protective equipment, work in a well-ventilated area, and follow all relevant safety guidelines . The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its reactivity .
将来の方向性
The study of “4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine” could open up new avenues in various fields, depending on its properties and potential applications. For example, if it shows biological activity, it could be studied further for potential medicinal uses . Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
特性
IUPAC Name |
[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-4-23-17-7-5-16(6-8-17)21-14(2)13-18(15(21)3)19(24)20-9-11-22-12-10-20/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRJJHQJROBKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)


![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)




![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)